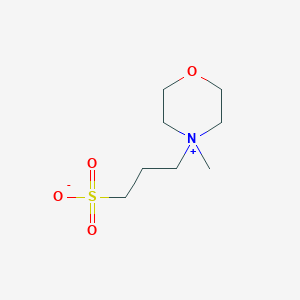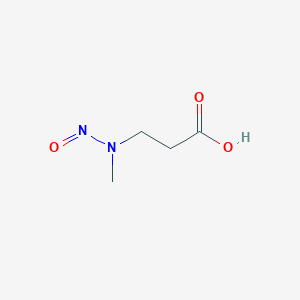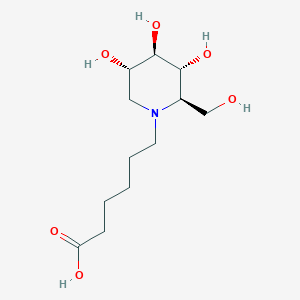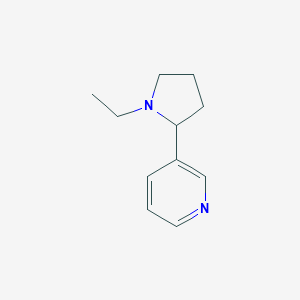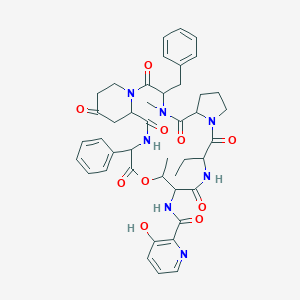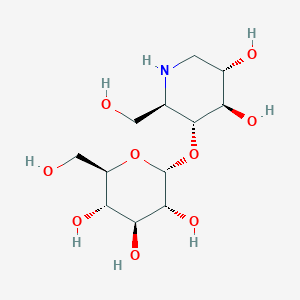
N-亚硝基双(2-氧代丙基)胺
描述
N-Nitrosobis(2-oxopropyl)amine is a nitrosamine compound that has garnered significant interest in the field of chemical carcinogenesis. It is known for its potent carcinogenic properties, particularly in inducing pancreatic ductal neoplasms in Syrian hamsters . This compound has been extensively studied for its role in cancer research, especially in understanding the mechanisms of carcinogenesis and the development of cancer models.
科学研究应用
N-Nitrosobis(2-oxopropyl)amine has several scientific research applications, including:
Cancer Research: It is widely used to induce pancreatic, liver, and lung tumors in animal models, particularly in Syrian hamsters
Toxicology Studies: The compound is used to understand the toxicological effects of nitrosamines and their impact on various organs.
Pharmacology: Research on N-Nitrosobis(2-oxopropyl)amine contributes to the development of drugs targeting nitrosamine-induced carcinogenesis.
Biochemistry: It is used to study the biochemical pathways involved in nitrosamine metabolism and their interaction with cellular components.
作用机制
Target of Action
N-Nitrosobis(2-oxopropyl)amine (BOP) primarily targets pancreatic acinar cells . These cells play a crucial role in the metabolism of BOP, converting it into forms that are mutagenic for other cells .
Mode of Action
BOP interacts with its targets, the pancreatic acinar cells, and is metabolized into mutagenic forms . This interaction results in mutations at the hypoxanthine:guanine phosphoribosyltransferase locus and the Na/K ATPase locus . The ability of both Syrian golden hamster and Fischer rat pancreatic acinar cells to convert BOP into mutagens for V79 cells was investigated, showing that acinar cells of both species were capable of activating BOP to mutagens for V79 cells in a dose-dependent manner .
Biochemical Pathways
The metabolism of BOP involves several biochemical pathways. Hamsters and rats metabolize BOP to yield N-nitrosobis(2-hydroxypropyl)-amine (BHP), glucuronic acid conjugates of BOP and BHP, the sulfate ester of BOP, and 14C-labeled urea . All of these are excreted, and 14CO2 is both incorporated in the urea cycle and exhaled .
Pharmacokinetics
The pharmacokinetics of BOP involve its metabolism and activation by isolated hepatocytes and pancreatic cells . .
Result of Action
The result of BOP’s action is the induction of mutations in cells. BOP is a potent mutagen, more so than N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), after activation by either cell type . This is consistent with the known in vivo specificity of BOP versus HPOP in the hamster pancreas . BOP and similar compounds have been shown to induce tumors of the pancreatic duct and lung tumors .
Action Environment
The action, efficacy, and stability of BOP can be influenced by various environmental factors. For instance, the presence and formation of similar nitrosamines in various contexts, including food processing and tobacco smoke, can affect exposure risks
生化分析
Biochemical Properties
N-Nitrosobis(2-oxopropyl)amine plays a significant role in biochemical reactions, particularly in the context of its activation and interaction with various biomolecules. It is metabolized by pancreatic acinar cells into mutagenic forms that can induce mutations in target cells . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic activation. Additionally, N-Nitrosobis(2-oxopropyl)amine can interact with proteins and other biomolecules, leading to the formation of DNA adducts and subsequent mutations .
Cellular Effects
N-Nitrosobis(2-oxopropyl)amine has profound effects on various types of cells and cellular processes. It influences cell function by inducing mutations and promoting cell proliferation. The compound has been shown to enhance cell proliferation in pancreatic and common bile ducts, particularly in the presence of fatty infiltration . N-Nitrosobis(2-oxopropyl)amine also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to the development of cancer .
Molecular Mechanism
The molecular mechanism of action of N-Nitrosobis(2-oxopropyl)amine involves its metabolic activation by enzymes such as cytochrome P450. Once activated, the compound forms DNA adducts that can induce mutations and promote tumorigenesis . N-Nitrosobis(2-oxopropyl)amine can also inhibit or activate various enzymes, leading to changes in gene expression and cellular function. These interactions at the molecular level are critical for understanding the compound’s carcinogenic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Nitrosobis(2-oxopropyl)amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-Nitrosobis(2-oxopropyl)amine can induce cell proliferation and mutations shortly after exposure, with long-term effects including sustained cell proliferation and tumor development . The temporal dynamics of these effects are crucial for understanding the compound’s carcinogenic potential.
Dosage Effects in Animal Models
The effects of N-Nitrosobis(2-oxopropyl)amine vary with different dosages in animal models. Higher doses of the compound are associated with increased mutagenicity and carcinogenicity. Studies have shown that N-Nitrosobis(2-oxopropyl)amine can induce pancreatic ductal adenocarcinomas in animal models at specific dosages . High doses can also lead to toxic or adverse effects, highlighting the importance of dosage in studying the compound’s effects.
Metabolic Pathways
N-Nitrosobis(2-oxopropyl)amine is involved in several metabolic pathways, including its activation by cytochrome P450 enzymes. The compound’s metabolism leads to the formation of mutagenic metabolites that can induce DNA damage and promote tumorigenesis . The interaction with enzymes and cofactors in these pathways is critical for understanding the compound’s biochemical properties and effects on cellular function.
Transport and Distribution
The transport and distribution of N-Nitrosobis(2-oxopropyl)amine within cells and tissues are important factors that influence its activity and effects. The compound can be transported by specific transporters and binding proteins, affecting its localization and accumulation within target tissues . Understanding these processes is essential for studying the compound’s carcinogenic potential and its effects on cellular function.
Subcellular Localization
N-Nitrosobis(2-oxopropyl)amine’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how N-Nitrosobis(2-oxopropyl)amine exerts its effects at the cellular level and contributes to cancer development.
准备方法
Synthetic Routes and Reaction Conditions: N-Nitrosobis(2-oxopropyl)amine can be synthesized through the nitrosation of bis(2-oxopropyl)amine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions must be carefully controlled to ensure the formation of the desired nitrosamine compound.
Industrial Production Methods: While specific industrial production methods for N-Nitrosobis(2-oxopropyl)amine are not widely documented, the general approach involves large-scale nitrosation reactions under controlled conditions to ensure safety and efficiency. The use of appropriate nitrosating agents and reaction conditions is crucial to achieve high yields and purity of the compound.
化学反应分析
Types of Reactions: N-Nitrosobis(2-oxopropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and oxo derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
相似化合物的比较
- N-Nitrosobis(2-hydroxypropyl)amine: Less potent compared to N-Nitrosobis(2-oxopropyl)amine, primarily induces lung tumors.
- N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine: Intermediate potency, induces both pancreatic and liver tumors.
- N-Nitroso-2,6-dimethylmorpholine: Similar in potency to N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine but does not significantly induce liver tumors .
属性
IUPAC Name |
N,N-bis(2-oxopropyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-5(9)3-8(7-11)4-6(2)10/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRYBBWYDSDZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN(CC(=O)C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021022 | |
| Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60599-38-4 | |
| Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60599-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrosobis(2-oxopropyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060599384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS(2-OXOPROPYL)NITROSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5C28SA7UB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B13948.png)
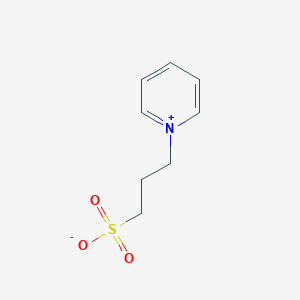
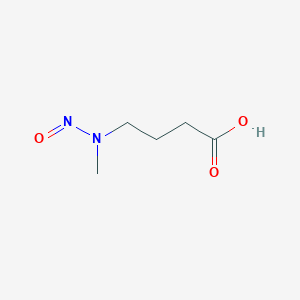
![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)
